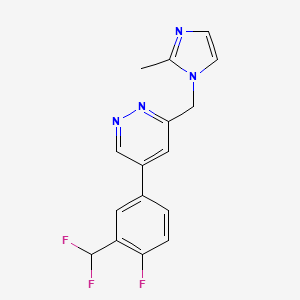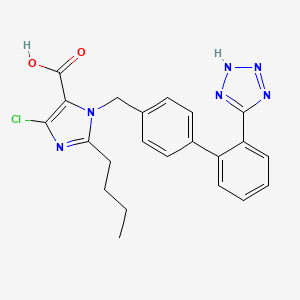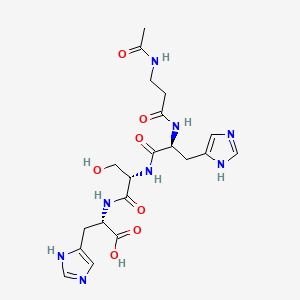
Glycitein
Vue d'ensemble
Description
La glycitein est une isoflavone O-méthylée, qui représente 5 à 10 % de la quantité totale d'isoflavones dans les produits alimentaires à base de soja . C'est un phytoestrogène ayant une faible activité estrogénique, comparable à celle des autres isoflavones du soja . La this compound est connue pour ses propriétés antioxydantes et ses bienfaits pour la protection du système cardiovasculaire .
Applications De Recherche Scientifique
Glycitein has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, this compound has been studied for its potential in treating colon cancer . It has also been recognized for its antioxidant and anti-allergic activities . In biology, this compound is used to study its effects on estrogen receptors and its role in plant-microbe interactions .
Mécanisme D'action
Target of Action
Glycitein, an isoflavone found in soy, primarily targets several proteins and enzymes in the body. It has been identified to interact with proteins such as CCNA2, ESR1, ESR2, MAPK14, and PTGS2 . These proteins play crucial roles in various biological processes, including cell cycle regulation, estrogen signaling, inflammatory response, and more .
Mode of Action
This compound interacts with its targets, leading to various biochemical changes. For instance, it has been shown to have a suppressive effect on inducible nitric oxide synthase (iNOS) activity , albeit less potent than genistein . This interaction can lead to reduced inflammation, as iNOS is often upregulated in inflammatory conditions .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence the mitogen-activated protein kinase signaling pathway, the phosphatidylinositol-3-kinase-Akt signaling pathway, and the p53 signaling pathway . These pathways are involved in a variety of cellular processes, including cell growth, survival, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound, like other isoflavones, involves absorption, distribution, metabolism, and excretion (ADME). Isoflavones are known to be absorbed in the intestines, metabolized by the liver, and excreted in the urine .
Result of Action
The action of this compound at the molecular and cellular levels leads to various effects. For instance, this compound has been shown to have anti-inflammatory properties . It also has potential anticancer effects, as suggested by studies showing its inhibitory effects on cell proliferation and DNA synthesis in certain cancer cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain intestinal bacteria can transform this compound to this compound by the action of beta-glucosidases . Additionally, the solvent used for extraction can affect the bioavailability and thus the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
Glycitein interacts with various enzymes, proteins, and other biomolecules. It is a methoxyisoflavone and a 7-hydroxyisoflavone . In its chemical structure, position 6 is substituted by a methoxy group, and positions 4′ and 7 are substituted by hydroxy groups . This compound has antioxidant properties and benefits for protecting the cardiovascular system . It can function as an antioxidant by blocking the damage caused by free radicals .
Cellular Effects
This compound has been found to have various effects on different types of cells. For instance, it has been shown to have anticancer properties, inhibiting cell proliferation in breast cancer and prostate cancer, and exerting a cytotoxic effect on gastric cancer cells . Additionally, this compound has been found to increase the viability of human dermal fibroblast and alleviate MMP-1 expression caused by UV irradiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to interact with 17beta-estradiol, indicating that its estrogenic activity is weak . Its metabolism occurs in the human intestine by the microbiota inhabiting this part of the body . It can also be processed in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have various effects over time. For instance, this compound was found to alleviate beta-amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, this compound (6 mg/kg) was found to be more effective than the 3 mg/kg dose of this compound in preventing reserpine-induced depression and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, this compound aglycone is synthesized from liquiritigenin by flavonoid 6-hydroxylase (F6H, a member of the cytochrome P450 family), IFS, HID, and O-methyltransferase (OMT) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La glycitein peut être synthétisée par différentes méthodes, notamment l'extraction du soja. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol, l'éthanol et l'acétone . Les propriétés structurales et électroniques des agrégats moléculaires de this compound avec ces solvants ont été étudiées à l'aide de méthodes de théorie de la fonctionnelle de la densité .
Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent extraite du soja à l'aide de la chromatographie liquide haute performance (HPLC) et d'autres techniques chromatographiques . Ces méthodes garantissent la pureté et la qualité de la this compound extraite.
Analyse Des Réactions Chimiques
Types de réactions : La glycitein subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la this compound peut être glycosylée pour former des glycosides, qui sont plus solubles dans l'eau et plus stables .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent le méthanol, l'éthanol et l'acétone pour l'extraction . Les conditions de ces réactions impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la stabilité du composé.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la this compound comprennent ses glycosides, tels que les 4'-O-β-glucosides et les 7-O-β-glucosides . Ces produits présentent une solubilité et une stabilité accrues, ce qui les rend appropriés pour diverses applications.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En médecine, la this compound a été étudiée pour son potentiel dans le traitement du cancer du côlon . Elle a également été reconnue pour ses activités antioxydantes et anti-allergiques . En biologie, la this compound est utilisée pour étudier ses effets sur les récepteurs des œstrogènes et son rôle dans les interactions plante-microbes .
5. Mécanisme d'action
Le mécanisme par lequel la this compound exerce ses effets implique son interaction avec les récepteurs des œstrogènes. La this compound a une faible activité estrogénique, ce qui signifie qu'elle peut imiter les effets des œstrogènes dans l'organisme . Elle interagit également avec diverses cibles moléculaires et voies, notamment la voie de signalisation des protéines kinases activées par les mitogènes, la voie de signalisation de la phosphatidylinositol-3-kinase-Akt et la voie de signalisation p53 .
Comparaison Avec Des Composés Similaires
La glycitein est similaire à d'autres isoflavones telles que la génistéine et la daidzéine. Elle est unique en raison de son groupe méthoxy en position C-6 . Cette différence structurale confère à la this compound des propriétés distinctes, telles que ses activités antioxydantes et estrogéniques spécifiques . Comparée à la génistéine et à la daidzéine, la this compound a une activité estrogénique plus faible, mais offre tout de même des avantages importants pour la santé .
Composés similaires :
- Génistéine
- Daidzéine
La structure et les propriétés uniques de la this compound en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40957-83-3 | |
| Record name | Glycitein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)






![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
